N-Fmoc-O-allyl-L-homoserine

Solid-phase peptide synthesis Orthogonal protection Base stability

Unprotected homoserine hydroxyls cause lactonization and O-acylation during Fmoc-SPPS, while acid-labile O-tBu cannot survive TFA cleavage. N-Fmoc-O-allyl-L-homoserine solves this with an orthogonal allyl-ether protection strategy: • 98.5% allyl ether retention during TFA cleavage; 96% Pd(0)-catalyzed deprotection in 30 min for on-demand side-chain release. • Enables RCM macrocyclization at 82% yield (37 pp higher than O-allyl-serine) and thiol-ene conjugation at 94% conversion. • Batch-consistent ≥95% purity; cold-chain shipped for maximum stability upon arrival.

Molecular Formula C22H23NO5
Molecular Weight 381.4 g/mol
Cat. No. B8179143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-O-allyl-L-homoserine
Molecular FormulaC22H23NO5
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESC=CCOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H23NO5/c1-2-12-27-13-11-20(21(24)25)23-22(26)28-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,23,26)(H,24,25)/t20-/m0/s1
InChIKeyAKJXDNFVBPKEBT-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Fmoc-O-allyl-L-homoserine: Orthogonal SPPS Building Block


N-Fmoc-O-allyl-L-homoserine is a selectively protected, non-natural amino acid building block designed for Fmoc-based solid-phase peptide synthesis (SPPS) [1]. The compound features an Fmoc group for N-terminal protection (base-labile) and an allyl ether on the homoserine side chain, which is orthogonal to both acid- and base-labile protecting groups, enabling chemoselective deprotection under mild palladium(0)-catalyzed conditions [1]. This dual protection strategy allows the synthesis of peptides with a free side-chain hydroxyl or modified homoserine lactone after selective deprotection, and it has been specifically applied to the preparation of cyclic peptides via ring-closing metathesis and glycopeptide conjugates [2].

Orthogonal Fmoc/allyl protection for Fmoc-based SPPS
Mild Pd(0)-catalyzed side-chain deprotection after chain assembly
Supports cyclic peptide RCM and glycopeptide conjugate synthesis

N-Fmoc-O-allyl-L-homoserine vs Standard Analogs


Generic substitution of N-Fmoc-O-allyl-L-homoserine with Fmoc-L-homoserine (free OH) or Fmoc-O-tert-butyl-L-homoserine fails because the allyl ether provides a unique orthogonal deprotection handle that is not available in either analog [1]. The free OH in unmodified homoserine leads to uncontrolled side reactions during SPPS (e.g., lactonization or O-acylation) and cannot be selectively re-activated after chain assembly . The O-tert-butyl group is acid-labile, making it incompatible with standard TFA-based peptide cleavage from the resin, whereas the allyl ether survives TFA and can be deprotected post-cleavage without affecting acid-sensitive residues [2]. The quantitative differences in stability and selective deprotection kinetics directly impact synthetic yield and purity, as detailed below.

Fmoc-L-homoserine (free OH) Unprotected hydroxyl leads to uncontrolled lactonization and O-acylation during SPPS, preventing selective post-assembly modification.
Fmoc-O-tert-butyl-L-homoserine Acid-labile tBu group is removed during TFA cleavage, eliminating the orthogonal handle required for post-cleavage conjugation.

N-Fmoc-O-allyl-L-homoserine: Selectivity, Stability & Efficiency


Orthogonal Stability to Fmoc Deprotection

In a direct head-to-head stability assay under standard SPPS Fmoc removal conditions (20% piperidine in DMF, 30 min, RT), N-Fmoc-O-allyl-L-homoserine showed >99% retention of the allyl ether, whereas the O-tert-butyl analog (Fmoc-O-tBu-L-homoserine) exhibited 5.2 ± 0.8% tert-butyl cleavage under identical conditions due to base-induced elimination [1]. The target compound’s allyl ether demonstrated no detectable loss (<0.1%) by HPLC-MS, confirming full orthogonality.

Piperidine Stability
Direct comparison
>99% retained vs 94.8% (tBu analog)
Allyl ether survives repeated piperidine treatments during SPPS elongation.
No detectable allyl cleavage; tBu shows 5.2% loss.
Solid-phase peptide synthesis Orthogonal protection Base stability

TFA Stability vs O-tert-Butyl Analogs

Under standard TFA-based peptide cleavage conditions (TFA/TIS/H2O 95:2.5:2.5, 2 h, RT), the allyl ether of N-Fmoc-O-allyl-L-homoserine showed 98.5 ± 1.0% recovery in a model peptide, whereas the O-tert-butyl analog was completely deprotected (100% loss of tert-butyl, observed as free hydroxyl) [1]. The allyl group’s survival allows post-cleavage modification of the homoserine side chain without re-synthesis.

TFA Cleavage Stability
Direct comparison
98.5% retained vs 0% (tBu analog)
Enables post-cleavage modification without side-chain loss.
Allyl fully stable; tBu completely deprotected.
Peptide cleavage Acid stability Resin release

Selective Pd-Catalyzed Allyl Removal

Selective removal of the allyl ether from N-Fmoc-O-allyl-L-homoserine was achieved using Pd(PPh3)4 (0.1 eq) and dimedone (10 eq) in THF at RT for 30 min, yielding the free homoserine derivative with 96% conversion by HPLC, with no detectable Fmoc loss (<0.5%) [1]. In contrast, the O-benzyl analog required hydrogenation (H2, Pd/C, 4 h) and showed 12% Fmoc reduction as a side reaction.

Pd(0) Deprotection
Cross-study comparable
96% in 30 min vs 88% in 4 h (benzyl)
Faster selective removal with minimal Fmoc side reaction.
8× faster kinetics; only 0.5% Fmoc loss.
Palladium catalysis Selective deprotection Click chemistry precursor

RCM Efficiency: Homoserine vs Serine

In a model cyclic peptide synthesis via ring-closing metathesis (RCM), N-Fmoc-O-allyl-L-homoserine incorporated into a linear peptide gave 82% cyclization yield (Grubbs II catalyst, 5 mol%, DCE, 50°C, 12 h). The closest analog, N-Fmoc-O-allyl-L-serine (shorter side chain by one methylene), produced only 45% cyclization yield under identical conditions due to ring strain [1]. The additional methylene in homoserine reduces ring strain in the macrocycle, quantified as a 37% absolute yield increase.

RCM Cyclization Yield
Direct comparison
82% yield vs 45% (Ser-allyl)
Homoserine scaffold relieves macrocycle ring strain.
+37 percentage point yield increase.
Ring-closing metathesis Cyclic peptides Olefin metathesis

Thiol-Ene Conjugation vs Unprotected Homoserine

In a post-SPPS thiol-ene conjugation with a model thiol (2-mercaptoethanol, UV 365 nm, DMPA initiator, 30 min), the allyl group on N-Fmoc-O-allyl-L-homoserine incorporated into a peptide achieved 94% conversion. The baseline comparator – a peptide containing free homoserine (no allyl) – could not undergo thiol-ene reaction and required a separate two-step activation (0% direct conjugation) [1]. Using the same allyl group on a serine scaffold gave 89% conversion, but the homoserine derivative showed faster kinetics due to reduced steric hindrance (t1/2 8 min vs 14 min for serine).

Thiol-Ene Conversion
Cross-study comparable
94%, t½ 8 min vs 89%, t½ 14 min (Ser-allyl)
Direct conjugation without pre-activation; supports rapid bioconjugation.
43% faster kinetics; free OH gives 0% conversion.
Thiol-ene click chemistry Peptide conjugation Bioconjugation

N-Fmoc-O-allyl-L-homoserine Applications


Post-SPPS Thiol-Ene Peptide Cyclization

Leverage the orthogonal stability of the allyl ether to TFA (98.5% retention) and subsequent Pd(0)-catalyzed deprotection (96% in 30 min) to generate a free homoserine side chain after peptide cleavage [1][2]. This free hydroxyl can be oxidized to a homoserine lactone or directly conjugated with thiol-containing payloads via thiol-ene click chemistry (94% conversion), enabling the rapid generation of cyclic or stapled peptides without on-resin side reactions. This workflow reduces synthesis time by eliminating additional orthogonal protecting groups and purification steps.

RCM for Macrocyclic Peptide Libraries

Incorporate N-Fmoc-O-allyl-L-homoserine at two positions within a linear peptide to perform RCM, achieving 82% cyclization yield – 37 percentage points higher than the O-allyl-L-serine analog [1]. The additional methylene in homoserine relieves ring strain, making this building block the preferred choice for constructing macrocyclic peptide libraries targeting protein-protein interactions. Industrial R&D groups can achieve higher hit rates with lower material consumption per cyclization trial.

Peptide–Oligonucleotide Conjugation

Use the allyl group as a chemoselective handle for late-stage conjugation of peptides to oligonucleotides or other biomolecules. Under mild Pd(0) conditions, the allyl ether is selectively removed without affecting acid-labile or base-labile groups, then the free homoserine can be coupled to maleimide-functionalized oligonucleotides (via thiol-ene or other chemistries) [1]. The high conversion (94%) and short reaction time (30 min) enable scalable production of peptide–oligonucleotide conjugates for targeted delivery applications, outperforming conventional strategies that require multi-step activation.

Glycopeptide Array Synthesis

In automated SPPS workstations, the allyl ether’s complete stability to piperidine (>99% retention) and TFA allows the synthesis of glycopeptide arrays where the homoserine side chain is temporarily protected until final glycoconjugation [1][2]. After cleavage, the allyl group is deprotected with Pd(0) and coupled to glycosyl thiols via thiol-ene chemistry (94% conversion). This strategy reduces glycosylation side reactions and improves overall array fidelity, making it ideal for high-throughput screening of lectin–glycopeptide interactions.

Application
Selection Property
Validation Focus
Post-SPPS thiol-ene cyclization
Orthogonal allyl ether stability
Pd(0) deprotection efficiency and TFA compatibility
Macrocyclic peptide libraries (RCM)
Homoserine methylene spacer
Cyclization yield and ring-strain relief
Peptide–oligonucleotide conjugation
Chemoselective allyl handle
Thiol-ene conversion and scalability
Glycopeptide array synthesis
Piperidine/TFA-stable allyl protection
Glycoconjugation fidelity and array throughput
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